molecular formula C20H23NO5S B2808336 Dimethyl 5-(4-tert-butylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-87-3

Dimethyl 5-(4-tert-butylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No. B2808336
CAS RN: 337920-87-3
M. Wt: 389.47
InChI Key: QNIHNRPNVVZWQL-UHFFFAOYSA-N
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Description

Thiazoles are a type of heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Cycloaddition Reactions

The compound generated by dehydration of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate 2-oxide acts as a thiocarbonyl ylide in cycloaddition to electron-deficient alkenes and as an azomethine ylide with electron-deficient alkynes. This behavior, partially explained by Frontier MO theory, showcases the compound's utility in synthetic organic chemistry for creating complex molecular architectures (Sutcliffe et al., 2000).

Antileukemic Activity

Derivatives of dimethyl 5-(2-thienyl)pyrrolo[1,2-c]thiazole, obtained from treatment with acetic anhydride and dimethyl acetylenedicarboxylate, have shown promising antileukemic activity. This indicates potential therapeutic applications of these compounds in the treatment of leukemia (Ladurée et al., 1989).

Conformational Behavior

The conformational behavior of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 2,2-dioxide (PTD) has been extensively studied in various matrices. The geometry of PTD conformers is influenced by the orientation of methyl ester groups, affecting the molecule's physical properties and reactivity. Such insights are crucial for designing molecules with desired chemical and physical properties (Kaczor et al., 2006).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives act as antimicrobial drugs, while others have antitumor or cytotoxic effects .

Future Directions

Thiazoles have diverse biological activities and are a focus of ongoing research in medicinal chemistry . Future directions could include the design and development of new thiazole derivatives with improved efficacy and lesser side effects .

properties

IUPAC Name

dimethyl 5-(4-tert-butylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-20(2,3)13-8-6-12(7-9-13)17-16(19(23)26-5)15(18(22)25-4)14-10-27(24)11-21(14)17/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIHNRPNVVZWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=C3N2CS(=O)C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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